molecular formula C5H10Br2 B3053595 2,2-Dibromopentane CAS No. 54653-26-8

2,2-Dibromopentane

Cat. No.: B3053595
CAS No.: 54653-26-8
M. Wt: 229.94 g/mol
InChI Key: VTSZZPZLEFDFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromopentane is an organic compound with the molecular formula C5H10Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to the same carbon atom in the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromopentane can be synthesized through the bromination of pentane. The process involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms in the pentane chain.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the use of brominating agents such as DMSO and oxalyl bromide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides in excellent yields .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed:

Scientific Research Applications

2,2-Dibromopentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-dibromopentane in chemical reactions involves the formation of reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions. For example, in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes through the removal of hydrogen and bromine atoms. The reaction proceeds via a concerted mechanism, where the base abstracts a proton, and the leaving group (bromine) departs simultaneously .

Comparison with Similar Compounds

Uniqueness of 2,2-Dibromopentane: this compound is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

2,2-dibromopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSZZPZLEFDFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516334
Record name 2,2-Dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54653-26-8
Record name 2,2-Dibromopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54653-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dibromopentane
Reactant of Route 2
Reactant of Route 2
2,2-Dibromopentane
Reactant of Route 3
Reactant of Route 3
2,2-Dibromopentane
Reactant of Route 4
Reactant of Route 4
2,2-Dibromopentane
Reactant of Route 5
Reactant of Route 5
2,2-Dibromopentane
Reactant of Route 6
Reactant of Route 6
2,2-Dibromopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.